2-Methyl-2-nitropropyl phenylcarbamate
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Overview
Description
NSC 44022, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It is particularly valued for its ability to introduce chlorine atoms into organic molecules, making it a versatile reagent in various chemical reactions.
Preparation Methods
N-Chlorosuccinimide is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically occurs under mild conditions, making it relatively straightforward to produce.
Chemical Reactions Analysis
N-Chlorosuccinimide undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions.
Substitution: It is used in electrophilic halogenation reactions, where it introduces chlorine atoms into aromatic compounds.
Radical Reactions: It serves as a source of chlorine radicals in radical reactions.
Common reagents and conditions used in these reactions include trifluoromethanesulfonic acid and boron trifluoride-water, which activate N-Chlorosuccinimide for halogenation of deactivated aromatics . Major products formed from these reactions are typically chlorinated organic compounds.
Scientific Research Applications
N-Chlorosuccinimide has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Chlorosuccinimide exerts its effects involves the generation of chlorine radicals or electrophilic chlorine species. These reactive intermediates then participate in various chemical reactions, such as halogenation and oxidation, by attacking electron-rich sites in organic molecules .
Comparison with Similar Compounds
N-Chlorosuccinimide is similar to other N-halosuccinimides, such as N-Bromosuccinimide and N-Iodosuccinimide. it is unique in its reactivity and selectivity:
N-Bromosuccinimide: Used for bromination reactions, it is less selective compared to N-Chlorosuccinimide.
N-Iodosuccinimide: Used for iodination reactions, it is more reactive but less commonly used due to the higher cost of iodine.
These compounds share similar structures and reactivity patterns but differ in their halogenating capabilities and applications.
Properties
CAS No. |
6328-95-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2-methyl-2-nitropropyl) N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,13(15)16)8-17-10(14)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChI Key |
ILAKSNMRPQGCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)NC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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